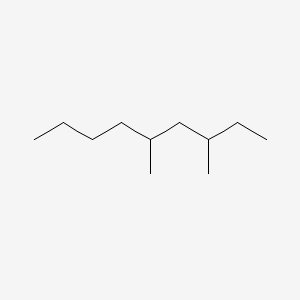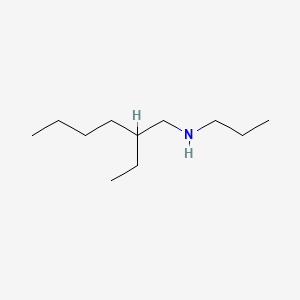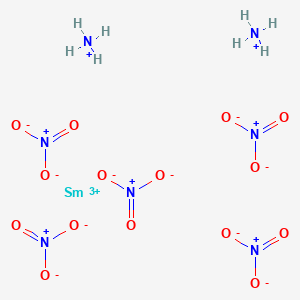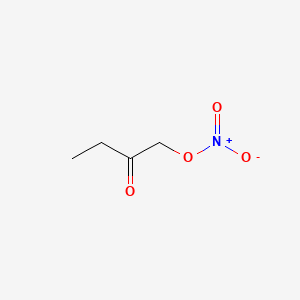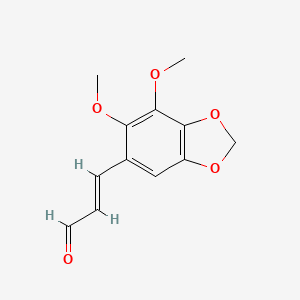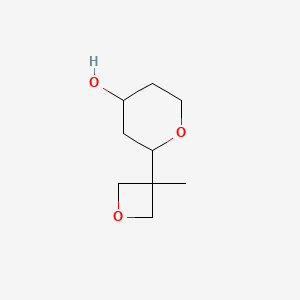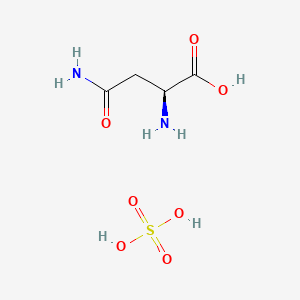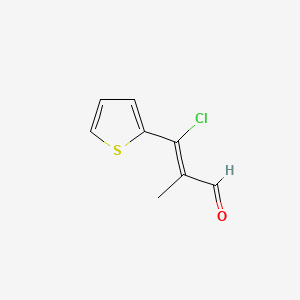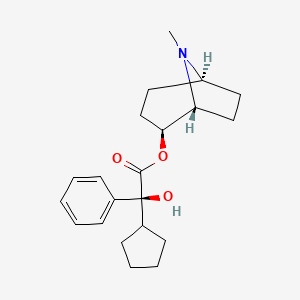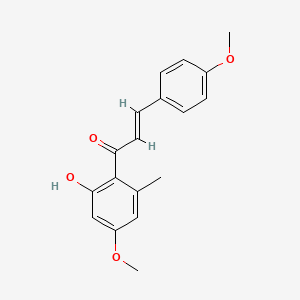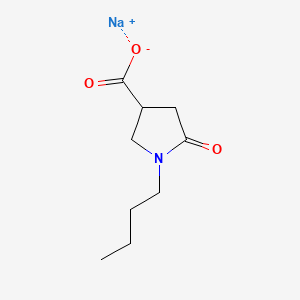
Butyl decyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl decyl adipate is an ester derived from adipic acid and butyl and decyl alcohols. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low toxicity and biodegradability, making it an environmentally friendly alternative to traditional plasticizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl decyl adipate is synthesized through the esterification of adipic acid with butyl and decyl alcohols. The reaction typically involves heating adipic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves a two-stage esterification process. Initially, adipic acid is reacted with a higher molecular weight alcohol to form a monoester. Subsequently, the monoester is further reacted with a lower molecular weight alcohol to produce the final diester product . This method ensures high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl decyl adipate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water, leading to the formation of adipic acid and the corresponding alcohols .
Common Reagents and Conditions
Esterification: Adipic acid, butyl alcohol, decyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: this compound.
Hydrolysis: Adipic acid, butyl alcohol, decyl alcohol.
Aplicaciones Científicas De Investigación
Butyl decyl adipate is widely used in various scientific research applications due to its unique properties:
Mecanismo De Acción
The primary mechanism by which butyl decyl adipate exerts its effects is through plasticization. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing their mobility and flexibility . This results in enhanced mechanical properties and processability of the material.
Comparación Con Compuestos Similares
Similar Compounds
- Dioctyl adipate
- Diisodecyl adipate
- Dioctyl azelate
- Dioctyl sebacate
Comparison
Butyl decyl adipate is unique due to its balanced properties of low toxicity, biodegradability, and effective plasticization. Compared to dioctyl adipate and diisodecyl adipate, it offers similar plasticizing efficiency but with a lower environmental impact . Its biodegradability also makes it a preferable choice over dioctyl azelate and dioctyl sebacate, which may have longer degradation times .
Propiedades
Número CAS |
71850-02-7 |
|---|---|
Fórmula molecular |
C20H38O4 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-O-butyl 6-O-decyl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3 |
Clave InChI |
CQFSFICNQMMTDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


